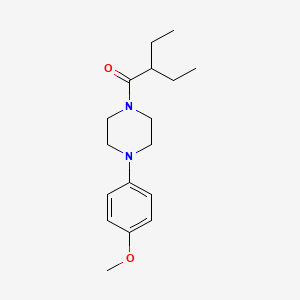![molecular formula C17H26N2OS B4430327 1-cyclohexyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine](/img/structure/B4430327.png)
1-cyclohexyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine
Overview
Description
1-cyclohexyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine, also known as CT-3, is a synthetic compound that has been studied for its potential therapeutic effects. CT-3 belongs to the family of piperazine compounds and has been shown to have promising applications in various fields of scientific research.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt and NF-κB pathways. This compound has also been shown to interact with various receptors, including the CB2 receptor, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the reduction of oxidative stress, inflammation, and cell proliferation. This compound has also been shown to increase the expression of various antioxidant enzymes, including superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
One advantage of using 1-cyclohexyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine in lab experiments is its ability to modulate various signaling pathways and receptors, making it a versatile compound for studying various biological processes. However, one limitation of this compound is its low solubility in aqueous solutions, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of 1-cyclohexyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine, including further investigation into its mechanism of action and potential therapeutic applications. This compound has shown promising results in various fields of scientific research, and further studies may lead to the development of novel therapies for various diseases and conditions. Additionally, the synthesis of this compound analogs may lead to the discovery of compounds with improved efficacy and reduced toxicity.
Scientific Research Applications
1-cyclohexyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine has been studied for its potential therapeutic effects in various fields of scientific research, including neuroprotection, anti-inflammatory, and anti-cancer activities. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. In anti-inflammatory research, this compound has been shown to reduce inflammation in various tissues, including the lungs, liver, and kidneys. In anti-cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-(5-ethylthiophen-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2OS/c1-2-16-12-14(13-21-16)17(20)19-10-8-18(9-11-19)15-6-4-3-5-7-15/h12-13,15H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWDTRJUFWSTGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)N2CCN(CC2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(dimethylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4430261.png)



![N-{3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430291.png)
![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4430297.png)

![N-[4-(benzyloxy)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430308.png)


![1-[(5-chloro-2-thienyl)sulfonyl]-4-[(2-methylcyclopropyl)carbonyl]piperazine](/img/structure/B4430328.png)

